Cas no 81024-43-3 ((R)-Metoprolol)
(R)-Metoprolol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol,1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
- (R)-(+)-METOPROLOL
- (R)-Metoprolol
- (+)-Metoprolol
- (2R)-metoprolol
- (R)-1-isopropylamino-3-[4-(2-metoxyethyl)phenoxy]propan-2-ol
- BIDD:GT0581
- d-Metoprolol
- (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (ACI)
- 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (R)- (ZCI)
- 2-Propanol 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
- CHEMBL1741004
- 81024-43-3
- SCHEMBL40918
- (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- r-metoprolol
- (R)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
- 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (2R)-
- BDBM81884
- DTXSID20230862
- EN300-25893794
- (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;(+)-Metoprolol
- (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
- NCGC00021148-01
- NS00116087
- STR11440
- AKOS030242833
- G91257
-
- MDL: MFCD00869311
- Inchi: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1
- InChI Key: IUBSYMUCCVWXPE-CQSZACIVSA-N
- SMILES: O(C1C=CC(CCOC)=CC=1)C[C@H](O)CNC(C)C
Computed Properties
- Exact Mass: 267.18300
- Monoisotopic Mass: 267.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.7Ų
Experimental Properties
- Melting Point: 39-42°C
- PSA: 50.72000
- LogP: 2.00410
(R)-Metoprolol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M338775-1mg |
(R)-Metoprolol |
81024-43-3 | 1mg |
$ 215.00 | 2023-09-07 | ||
| TRC | M338775-2mg |
(R)-Metoprolol |
81024-43-3 | 2mg |
$391.00 | 2023-05-17 | ||
| TRC | M338775-5mg |
(R)-Metoprolol |
81024-43-3 | 5mg |
$951.00 | 2023-05-17 | ||
| TRC | M338775-10mg |
(R)-Metoprolol |
81024-43-3 | 10mg |
$ 1629.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R923751-1mg |
(R)-Metoprolol |
81024-43-3 | 98% | 1mg |
¥3,299.00 | 2022-09-28 | |
| A2B Chem LLC | AC33686-1mg |
(R)-Metoprolol |
81024-43-3 | 95% | 1mg |
$271.00 | 2024-04-19 | |
| A2B Chem LLC | AC33686-2mg |
(R)-Metoprolol |
81024-43-3 | > 95% | 2mg |
$423.00 | 2023-12-30 | |
| A2B Chem LLC | AC33686-5mg |
(R)-Metoprolol |
81024-43-3 | 95% | 5mg |
$1092.00 | 2024-04-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212687-1mg |
(R)-Metoprolol, |
81024-43-3 | 1mg |
¥1880.00 | 2023-09-05 | ||
| Enamine | EN300-25893794-0.05g |
(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol |
81024-43-3 | 95% | 0.05g |
$148.0 | 2024-06-18 |
(R)-Metoprolol Production Method
Production Method 1
Production Method 2
Production Method 3
2.1 Solvents: Acetonitrile
Production Method 4
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
3.1 Reagents: Pyridine Solvents: Dichloromethane
4.1 Solvents: Acetonitrile
Production Method 5
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
Production Method 6
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Reagents: Hydrochloric acid Solvents: Ethanol
5.1 Reagents: Pyridine Solvents: Dichloromethane
6.1 Solvents: Acetonitrile
Production Method 7
Production Method 8
Production Method 9
1.2 Solvents: Methanol
1.3 Solvents: Methanol
Production Method 10
2.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ; 2 h, rt
Production Method 11
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Solvents: Acetonitrile
Production Method 12
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
Production Method 13
Production Method 14
(R)-Metoprolol Raw materials
- (2R)-2-(chloromethyl)oxirane
- L(+)-Tartaric acid
- (2R)-3-(4-(2-Methoxyethyl)phenoxy)propane-1,2-diol
- (S)-Epichlorohydrin
- 4-Methoxyphenethyl alcohol
- β-Cyclodextrin
- Metoprolol
- 3-4-(2-Methoxyethyl)phenoxy-1,2-epoxypropane
- 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol hydrochloride
- propan-2-amine
- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 4-(2-Bromoethyl)phenol
- [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate
- (S)-3-4-(2-Methoxyethyl)phenoxy-1,2-epoxypropane
- 1,3-Dioxolane, 4-[[4-(2-methoxyethyl)phenoxy]methyl]-2,2-dimethyl-, (S)- (9CI)
- 4-(2-Methoxyethyl)phenol
(R)-Metoprolol Preparation Products
(R)-Metoprolol Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (R)-Metoprolol
(R)-Metoprolol (CAS No. 81024-43-3): A Comprehensive Overview
(R)-Metoprolol (CAS No. 81024-43-3) is a chiral β-adrenergic receptor antagonist, widely recognized for its therapeutic applications in cardiovascular diseases. This compound, also known as metoprolol tartrate, is a selective β1-adrenergic receptor blocker that has been extensively studied and utilized in clinical settings for the management of hypertension, angina pectoris, and arrhythmias. The enantiomeric purity of (R)-Metoprolol is crucial for its pharmacological efficacy and safety profile.
The chemical structure of (R)-Metoprolol consists of a phenylpropanolamine core with a specific chiral center, which imparts its unique pharmacological properties. The compound is synthesized through a series of well-defined chemical reactions, ensuring high enantiomeric purity and consistent quality. The enantiomeric form of (R)-Metoprolol is particularly important because it exhibits greater potency and selectivity compared to its racemic mixture or the (S)-enantiomer.
In recent years, significant advancements have been made in understanding the mechanisms of action and the therapeutic potential of (R)-Metoprolol. Studies have shown that this compound effectively reduces heart rate and myocardial oxygen demand, thereby alleviating symptoms associated with cardiovascular conditions. Additionally, (R)-Metoprolol has been found to have beneficial effects on cardiac remodeling and can improve outcomes in patients with chronic heart failure.
The pharmacokinetics of (R)-Metoprolol have been extensively characterized. It is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolite, α-hydroxymetoprolol, retains significant β-adrenergic blocking activity but has a longer half-life compared to the parent compound. This metabolic profile contributes to the sustained therapeutic effects of (R)-Metoprolol.
Clinical trials have consistently demonstrated the efficacy and safety of (R)-Metoprolol in various cardiovascular conditions. For instance, a large-scale randomized controlled trial (RCT) published in the New England Journal of Medicine reported that patients treated with (R)-Metoprolol had a significantly reduced risk of mortality and morbidity compared to those receiving placebo or other antihypertensive agents. These findings have solidified the position of (R)-Metoprolol as a first-line treatment for hypertension and other cardiovascular disorders.
Beyond its established uses, ongoing research is exploring new applications for (R)-Metoprolol. Recent studies have investigated its potential in managing anxiety disorders and improving cognitive function in patients with neurodegenerative diseases. Preliminary results suggest that the anxiolytic properties of (R)-Metoprolol may be beneficial in reducing symptoms of anxiety without causing significant side effects.
The safety profile of (R)-Metoprolol is generally favorable, with common side effects including bradycardia, hypotension, and fatigue. However, these adverse effects are typically mild and well-managed with appropriate dosing adjustments. Serious side effects are rare but can include bronchospasm in patients with asthma or chronic obstructive pulmonary disease (COPD). Therefore, careful patient selection and monitoring are essential to ensure optimal outcomes.
In conclusion, (R)-Metoprolol (CAS No. 81024-43-3) remains a cornerstone medication in the management of cardiovascular diseases due to its high efficacy, favorable safety profile, and well-characterized pharmacological properties. Ongoing research continues to uncover new therapeutic applications and refine our understanding of this important compound.
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